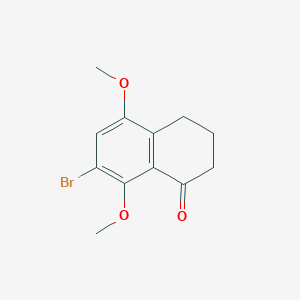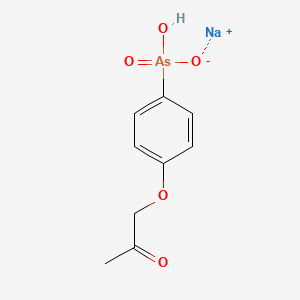
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hexyl group attached to the pyrimidine ring and a chlorobenzoate group attached to the phenyl ring.
Preparation Methods
The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Attachment of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides.
Formation of the Chlorobenzoate Group: The chlorobenzoate group can be synthesized through esterification reactions involving 4-chlorobenzoic acid and an appropriate alcohol.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the chlorobenzoate derivative using cross-coupling reactions such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hexyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Hydrolysis: The ester bond in the chlorobenzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
4-(5-Hexylpyrimidin-2-YL)phenyl 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
4-(5-Hexylpyrimidin-2-YL)phenyl 4-methylbenzoate: Similar structure but with a methyl group instead of chlorine.
4-(5-Hexylpyrimidin-2-YL)phenyl 4-nitrobenzoate: Similar structure but with a nitro group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
77866-43-4 |
|---|---|
Molecular Formula |
C23H23ClN2O2 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[4-(5-hexylpyrimidin-2-yl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H23ClN2O2/c1-2-3-4-5-6-17-15-25-22(26-16-17)18-9-13-21(14-10-18)28-23(27)19-7-11-20(24)12-8-19/h7-16H,2-6H2,1H3 |
InChI Key |
VEABBRPXTZRHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)

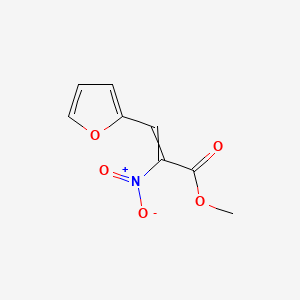

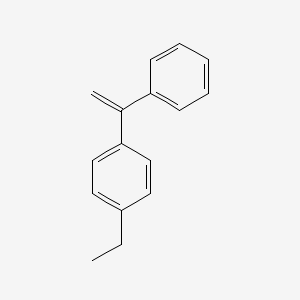
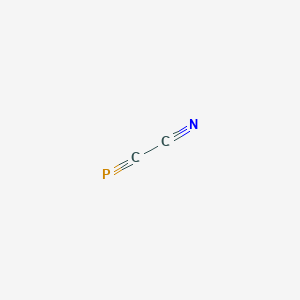


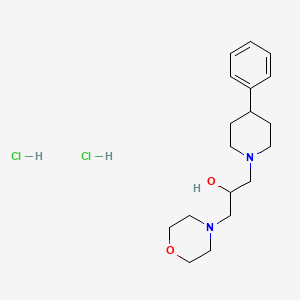
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
